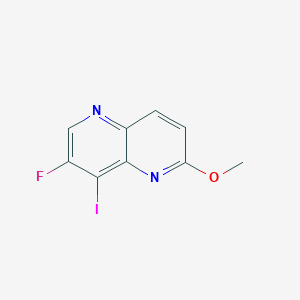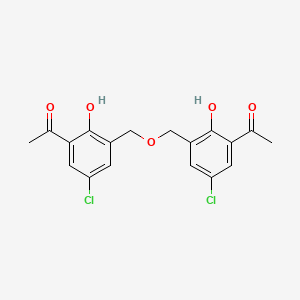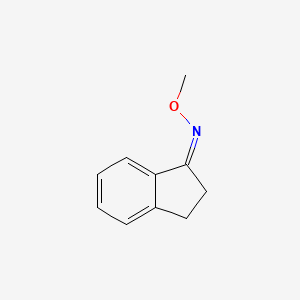
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a C=N-OH functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime typically involves the reaction of 2,3-Dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various organic transformations.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its structural features make it a useful tool in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
(E)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
2,3-Dihydro-1H-inden-1-one oxime: The non-methylated version of the compound.
2,3-Dihydro-1H-inden-1-one: The parent ketone from which the oxime is derived.
Uniqueness: The (Z)-isomer of 2,3-Dihydro-1H-inden-1-oneO-methyloxime is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the oxime also adds to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(Z)-N-methoxy-2,3-dihydroinden-1-imine |
InChI |
InChI=1S/C10H11NO/c1-12-11-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3/b11-10- |
Clé InChI |
KJEJJACMRHNNNZ-KHPPLWFESA-N |
SMILES isomérique |
CO/N=C\1/CCC2=CC=CC=C21 |
SMILES canonique |
CON=C1CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


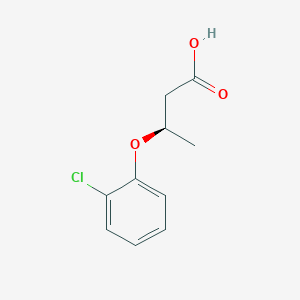
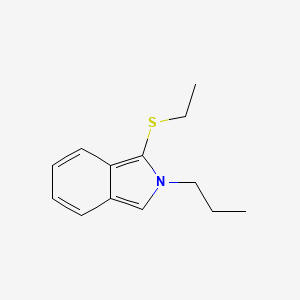
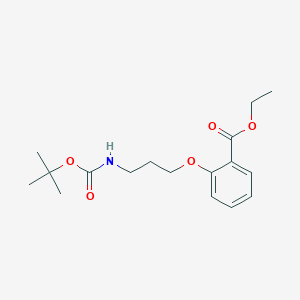

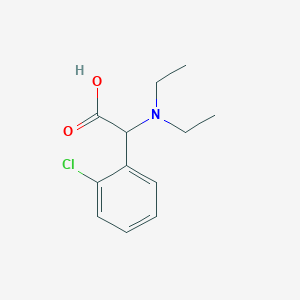
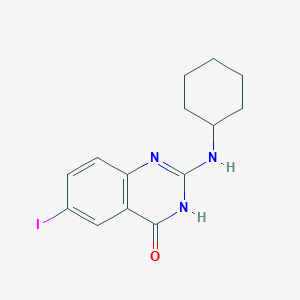
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
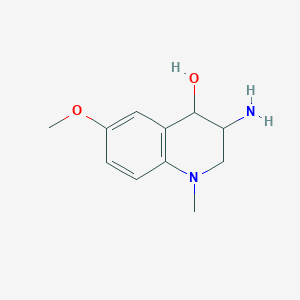
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)
![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
